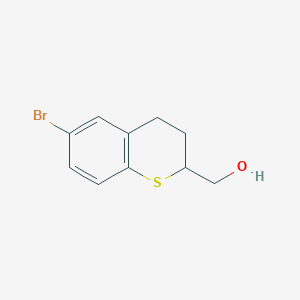
(6-Bromothiochroman-2-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromothiochroman-2-YL)methanol is a chemical compound with the molecular formula C10H11BrOS It is a derivative of thiochroman, where a bromine atom is substituted at the 6th position and a methanol group is attached to the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromothiochroman-2-YL)methanol typically involves the bromination of thiochroman followed by the introduction of a methanol group. One common method is to start with thiochroman, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated intermediate is then reacted with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents, along with rigorous quality control measures, ensures the consistency and reliability of the final product.
化学反应分析
Types of Reactions
(6-Bromothiochroman-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: (6-Bromothiochroman-2-YL)carboxylic acid.
Reduction: Thiochroman-2-YL)methanol.
Substitution: (6-Azidothiochroman-2-YL)methanol, (6-Cyanothiochroman-2-YL)methanol.
科学研究应用
(6-Bromothiochroman-2-YL)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (6-Bromothiochroman-2-YL)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the methanol group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The sulfur atom in the thiochroman ring can also engage in unique interactions, contributing to the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
(6-Bromopyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of a thiochroman ring.
(6-Bromochroman-2-yl)methanol: Similar structure but with an oxygen atom instead of sulfur in the ring.
(6-Bromoindole-2-yl)methanol: Contains an indole ring, offering different electronic properties.
Uniqueness
(6-Bromothiochroman-2-YL)methanol is unique due to the presence of both a bromine atom and a sulfur-containing thiochroman ring. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and stability, making it valuable for specific applications in organic synthesis and pharmaceutical research.
属性
分子式 |
C10H11BrOS |
|---|---|
分子量 |
259.16 g/mol |
IUPAC 名称 |
(6-bromo-3,4-dihydro-2H-thiochromen-2-yl)methanol |
InChI |
InChI=1S/C10H11BrOS/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2 |
InChI 键 |
BDUCUHYUHZEBTF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)Br)SC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13045059.png)
![[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13045064.png)
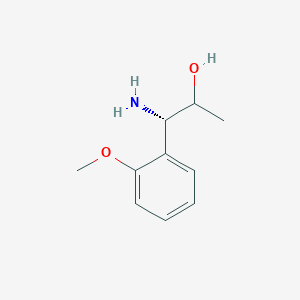
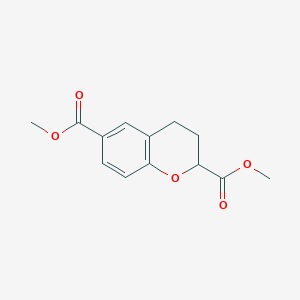
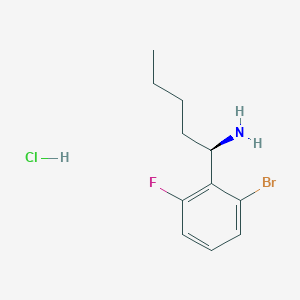
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13045096.png)
![4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)
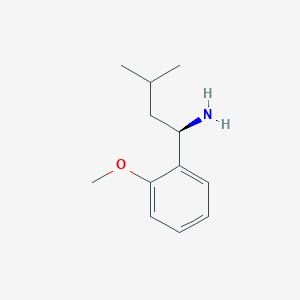
![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045120.png)
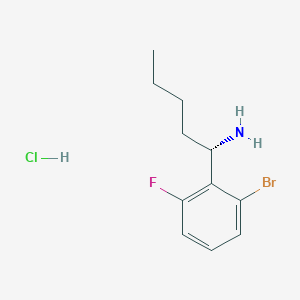
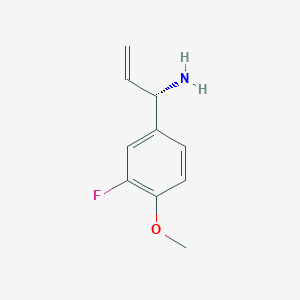
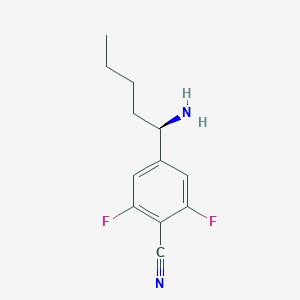
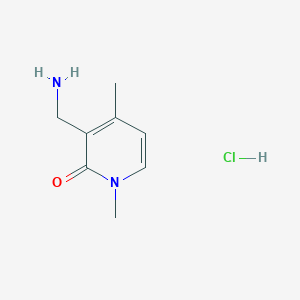
![Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate](/img/structure/B13045154.png)
